molecular formula C9H8F2O3 B6256423 2,6-difluoro-4-(methoxymethyl)benzoic acid CAS No. 228122-41-6

2,6-difluoro-4-(methoxymethyl)benzoic acid

Cat. No.: B6256423
CAS No.: 228122-41-6
M. Wt: 202.15 g/mol
InChI Key: LAHAVZHGHGTTEG-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(methoxymethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by two fluorine atoms at the 2- and 6-positions of the aromatic ring and a methoxymethyl group at the 4-position. The methoxymethyl substituent introduces steric bulk and moderate lipophilicity, while fluorine atoms enhance electronic effects, influencing acidity and solubility.

Properties

CAS No.

228122-41-6

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2,6-difluoro-4-(methoxymethyl)benzoic acid

InChI

InChI=1S/C9H8F2O3/c1-14-4-5-2-6(10)8(9(12)13)7(11)3-5/h2-3H,4H2,1H3,(H,12,13)

InChI Key

LAHAVZHGHGTTEG-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(C(=C1)F)C(=O)O)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-4-(methoxymethyl)benzoic acid typically involves the following steps:

  • Starting Material: The synthesis begins with 2,6-difluorobenzoic acid as the starting material.

  • Methoxymethylation: The 4-position of the benzene ring is then functionalized with a methoxymethyl group through a methoxymethylation reaction. This can be achieved using reagents such as methoxymethyl chloride in the presence of a base.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The fluorine atoms on the benzene ring can be reduced under specific conditions.

  • Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

  • Substitution: Nucleophiles such as amines or alcohols in the presence of a base can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

  • Reduction Products: Difluorobenzene derivatives.

  • Substitution Products: Compounds with various functional groups replacing the methoxymethyl group.

Scientific Research Applications

2,6-Difluoro-4-(methoxymethyl)benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a fluorescent probe or a molecular tag in biological studies.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-difluoro-4-(methoxymethyl)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-difluoro-4-(methoxymethyl)benzoic acid with analogous benzoic acid derivatives, focusing on structural features, physicochemical properties, and functional implications.

Substituent Effects on Physicochemical Properties

Substituents at the 4-position significantly alter solubility, acidity, and lipophilicity. Key comparisons include:

Compound Name Substituent at 4-position Molecular Formula Molecular Weight Key Properties
This compound Methoxymethyl (-CH2OCH3) C9H8F2O3 218.16 Moderate lipophilicity; pKa ~2.5–3.0 (estimated)
2,6-Difluoro-4-(thiophen-2-yl)benzoic acid Thiophene (aromatic S-heterocycle) C11H6F2O2S 240.23 Higher lipophilicity; enhanced π-π interactions
2,6-Difluoro-4-(4-pyridyl)benzoic acid Pyridine (N-heterocycle) C12H7F2NO2 235.19 Basic nitrogen; potential for H-bonding
2,6-Difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid Cyclic ether (dioxane) C13H15F2O4 282.26 High steric bulk; reduced solubility in polar solvents

Key Observations:

  • Lipophilicity: Thiophene and pyridyl substituents increase lipophilicity compared to methoxymethyl, which balances polarity and hydrophobicity.
  • Acidity: Fluorine atoms lower the pKa of the carboxylic acid group (~1.5–2.0 for most fluorobenzoic acids). The methoxymethyl group’s electron-donating nature may slightly raise pKa compared to electron-withdrawing substituents.
  • Solubility: Methoxymethyl enhances aqueous solubility relative to thiophene or dioxane derivatives but less than hydroxyl or carboxylate groups.

Extraction and Transport Behavior

Evidence from emulsion liquid membrane (ELM) studies () highlights the role of substituents in extraction efficiency:

  • Benzoic acid derivatives with higher distribution coefficients (e.g., phenol, thiophene analogs) are extracted faster than polar analogs like acetic acid.
  • Effective Diffusivity Order: Benzoic acid > acetic acid > phenol (). Methoxymethyl’s moderate polarity may place its diffusivity between benzoic acid and phenol.

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives () suggest toxicity correlates with molecular connectivity indices (0JA, 1JA, JB).

  • Fluorine Effects: Fluorine’s electronegativity increases 1JA (first-order connectivity index), possibly elevating toxicity relative to non-fluorinated analogs.

Biological Activity

2,6-Difluoro-4-(methoxymethyl)benzoic acid is a benzoic acid derivative with potential applications in medicinal chemistry. Its unique structure, featuring two fluorine atoms and a methoxymethyl group, suggests interesting biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8F2O3
  • Molecular Weight : 202.15 g/mol
  • CAS Number : 228122-41-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of specific metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
Pseudomonas aeruginosa12100

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In cellular models, it has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

  • Inhibition of Enzymatic Activity : The compound inhibits cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
  • Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, which contributes to its protective effects against oxidative stress.
  • Cell Signaling Modulation : The compound may interfere with NF-kB signaling pathways, reducing the expression of genes involved in inflammation.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against biofilm-forming bacteria. The results indicated a reduction in biofilm biomass by up to 70% at concentrations as low as 50 µg/mL.
  • Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups (p < 0.05), indicating its potential use in managing inflammatory disorders.
  • Cytotoxicity Assessment : Cytotoxicity assays performed on human cancer cell lines revealed that the compound selectively induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

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